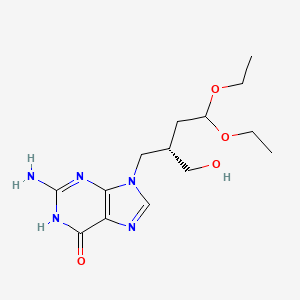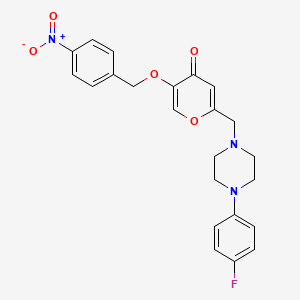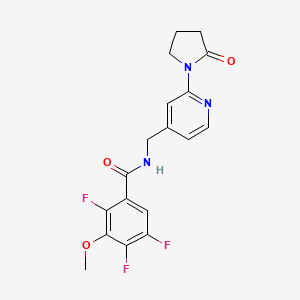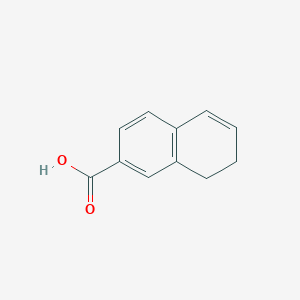![molecular formula C19H19FN4O3S B2462228 2-(Benzo[d]oxazol-2-ylthio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone CAS No. 2034494-42-1](/img/structure/B2462228.png)
2-(Benzo[d]oxazol-2-ylthio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzo[d]oxazol-2-ylthio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone is a synthetic organic compound that has gained attention for its potential applications in various scientific fields. This compound features a complex molecular structure, combining elements of benzooxazole and pyrimidine, linked through a pyrrolidine ring, making it a subject of interest for chemists and pharmacologists.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzo[d]oxazol-2-ylthio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of the benzooxazole and pyrimidine intermediates. The process often includes:
Formation of the benzooxazole intermediate through cyclization reactions.
Preparation of the pyrimidine component via nucleophilic substitution and condensation reactions.
Coupling of these intermediates through a thiolation reaction, followed by the formation of the final ethanone structure under controlled conditions.
Industrial Production Methods: On an industrial scale, the compound's production may utilize optimized synthetic routes, which could include:
Continuous-flow synthesis: : Enhancing efficiency and yield.
Catalytic processes: : To facilitate specific reaction steps, reducing the need for harsh reagents and conditions.
Purification techniques: : Such as crystallization and chromatography, ensuring high purity of the final product.
Chemical Reactions Analysis
2-(Benzo[d]oxazol-2-ylthio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone undergoes various types of chemical reactions, including:
Types of Reactions:
Oxidation: : The compound can be oxidized under specific conditions, often producing sulfone derivatives.
Reduction: : Reduction reactions can be employed to modify its functional groups, yielding amine derivatives.
Substitution: : Nucleophilic and electrophilic substitution reactions can be used to introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing agents: : Such as hydrogen peroxide or potassium permanganate.
Reducing agents: : Like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution reagents: : Including alkyl halides and other electrophiles.
Major Products: The major products of these reactions depend on the reaction conditions and reagents used, typically resulting in modified versions of the original compound with additional functional groups or altered structures.
Scientific Research Applications
2-(Benzo[d]oxazol-2-ylthio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone has a range of applications across different scientific disciplines:
In Chemistry:
In Biology:
Investigated for its biological activity, including potential antimicrobial and anticancer properties, making it a candidate for drug development.
In Medicine:
Explored as a lead compound in the design of new pharmaceuticals, particularly for diseases where current treatments are insufficient.
In Industry:
Utilized in the development of new materials with specific properties, such as enhanced thermal stability or electronic characteristics.
Mechanism of Action
The compound exerts its effects through interaction with specific molecular targets, including enzymes and receptors. The precise mechanism involves:
Molecular Targets:
Enzymes involved in metabolic pathways, where the compound can act as an inhibitor or activator.
Receptors, where it can mimic or block the action of natural ligands, modulating cellular responses.
Pathways Involved:
The compound's influence on signaling pathways can result in changes to cellular functions, impacting processes such as cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Benzo[d]oxazol-2-yl derivatives: : Other compounds with the benzooxazole ring.
Pyrrolidin-1-yl ethanone analogues: : Compounds with the pyrrolidine and ethanone structure.
Pyrimidin-4-yloxy derivatives: : Molecules containing the pyrimidine ring with various substitutions.
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O3S/c1-2-13-17(20)18(22-11-21-13)26-12-7-8-24(9-12)16(25)10-28-19-23-14-5-3-4-6-15(14)27-19/h3-6,11-12H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASETWXVZNHKDLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)CSC3=NC4=CC=CC=C4O3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(dimethylcarbamoyl)oxy]naphthalen-1-yl N,N-dimethylcarbamate](/img/structure/B2462146.png)


![N-[2-(2-phenylmorpholin-4-yl)ethyl]naphthalene-2-carboxamide](/img/structure/B2462153.png)
![N-[(1,1-dioxo-1lambda6-benzothiophen-3-yl)methyl]prop-2-enamide](/img/structure/B2462154.png)


![5-chloro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxybenzamide](/img/structure/B2462157.png)


![methyl 2-{[3-(2,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B2462162.png)
![2-(7-(2-chloro-6-fluorobenzyl)-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B2462165.png)


